molecular formula C36H44N4O2 B1231275 Manzamine E

Manzamine E

Cat. No.: B1231275
M. Wt: 564.8 g/mol
InChI Key: LTHULOBARTYAMF-JUOMLHCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Marine Natural Products in Chemical Biology and Drug Discovery Research

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a prolific source of structurally unique and biologically active secondary metabolites. vaia.comnih.govchimia.ch These marine natural products (MNPs) represent a significant area of interest for chemical biology and drug discovery, as their chemical diversity is often more aligned with the needs of drug development than synthetic compound libraries. acs.org Organisms dwelling in harsh marine ecosystems have evolved to produce an array of complex molecules, such as alkaloids, terpenes, and macrolides, as chemical defense mechanisms. nih.govfrontiersin.org These compounds have demonstrated a wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. vaia.comnih.govepa.gov

The chemical novelty of MNPs is particularly noteworthy; a comparative analysis revealed that approximately 71% of molecular scaffolds found in marine organisms were exclusive to them, not appearing in their terrestrial counterparts. nih.gov This structural uniqueness often translates to novel mechanisms of action, providing new avenues for treating human diseases. nih.gov Consequently, marine-derived compounds have been the source of several approved drugs and numerous candidates in clinical trials, primarily in oncology. chimia.chacs.org Despite these successes, the development of MNPs is often hampered by the challenge of securing a sufficient and sustainable supply of these often complex molecules, which are typically isolated in very small quantities from their natural sources. acs.orgfrontiersin.org

Historical Context of Manzamine Alkaloid Discovery and Initial Characterization

The manzamine alkaloids are a fascinating and prominent family of marine-derived compounds that exemplify both the therapeutic potential and the supply challenges inherent in MNP research. epa.govnih.govrsc.org This class of β-carboline alkaloids is defined by a characteristic and intricate heterocyclic system. epa.govtandfonline.comresearchgate.net

The history of the manzamine alkaloids began in 1986 with the isolation of the flagship compound, Manzamine A. nih.govfrontiersin.orgresearchgate.net A research group led by Dr. Higa first reported its discovery from a marine sponge of the genus Haliclona, collected near Cape Manzamo in Okinawa, Japan. nih.govfrontiersin.orgepa.gov Manzamine A immediately garnered significant attention due to its complex and unprecedented molecular architecture, featuring a fused and bridged pentacyclic ring system linked to a β-carboline moiety. nih.govfrontiersin.orgresearchgate.net Initial studies demonstrated that it possessed potent cytotoxicity against P388 leukemia cells, signaling its potential as a lead for anticancer drug development. nih.govrsc.org

Following the initial discovery of Manzamine A, intensive research efforts led to the isolation of a rapidly growing family of related alkaloids from various marine sponges. tandfonline.com To date, over 100 distinct manzamine alkaloids have been identified from more than 16 species of sponges across several families and orders, collected from diverse locations including the Red Sea, Indonesia, and Papua New Guinea. epa.govtandfonline.comresearchgate.net This wide distribution across different sponge species suggests a possible microbial origin for their biosynthesis. frontiersin.orgtandfonline.com

The structural diversity within the family is vast, including tetracyclic and pentacyclic manzamines, complex dimers like kauluamine, and compounds with unprecedented ring arrangements such as the manadomanzamines. tandfonline.commdpi.com This expansion has provided a rich library of natural analogs, allowing for preliminary investigations into the structure-activity relationships (SAR) within the class and revealing a broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

Overview of Manzamine E's Unique Structural Features and Research Prominence

Among the diverse members of this alkaloid family, Manzamine E holds a significant position due to its distinct structural characteristics and its role in scientific investigations. Manzamine E is characterized by a complex polycyclic structure that includes azocine, pyrroloazacyclopentadecine, and pyridoindole rings. ontosight.ai This intricate architecture is believed to be the source of its biological activity. ontosight.ai

Structurally, Manzamine E is closely related to other manzamines but possesses features that make it a subject of specific interest. For instance, studies comparing Manzamine E with related compounds have provided valuable insights into the structure-activity relationships of the entire class. The presence and conformation of its lower aliphatic rings and specific functional groups are considered key determinants of its biological effects. scispace.com Research has explored its potential anti-inflammatory, antimicrobial, and anticancer activities, driven by the hypothesis that its unique shape allows it to interact with specific biological targets. ontosight.ai

Research Challenges in Manzamine E Procurement and Analog Development

Despite the promising biological profile of Manzamine E and its relatives, their progression in drug development is significantly hindered by major challenges related to supply and synthesis. nih.govrsc.org The procurement of these alkaloids from their natural sponge sources is a primary obstacle. acs.orgfrontiersin.org The concentration of these compounds in sponges is often very low, and supplies can be unreliable due to seasonal or environmental variations. tandfonline.com This makes obtaining the quantities required for extensive preclinical and clinical studies difficult and unsustainable. frontiersin.org

The structural complexity of Manzamine E presents a formidable challenge for total chemical synthesis. nih.govnih.gov While several elegant total syntheses of manzamines have been achieved, these routes are often long, low-yielding, and not scalable for large-scale production, thereby limiting the availability of the compound for thorough biological evaluation. frontiersin.orgnih.gov This supply problem also extends to the development of analogs. The creation of a diverse range of synthetic derivatives to optimize activity and probe mechanisms of action is hampered by the difficulty of modifying the complex core structure. nih.gov Overcoming these procurement and synthetic hurdles, potentially through biosynthetic or semi-synthetic strategies, remains a critical goal for realizing the therapeutic potential of Manzamine E. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one

InChI

InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1

InChI Key

LTHULOBARTYAMF-JUOMLHCBSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Canonical SMILES

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78

Synonyms

manzamine E

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Manzamine E

Identification of Manzamine E-Producing Marine Organisms

Manzamine E, along with other related alkaloids, is primarily sourced from marine sponges. These organisms, found in diverse marine environments, are known for producing a wide array of secondary metabolites.

Association with Acanthostrongylophora sp. Sponges

Manzamine E has been consistently isolated from marine sponges of the genus Acanthostrongylophora. nih.govcapes.gov.brtandfonline.comresearchgate.net These sponges, particularly species found in the Indo-Pacific region, are rich sources of various manzamine alkaloids. researchgate.netresearchgate.netnih.gov Research on different collections of Acanthostrongylophora sponges from locations such as Manado Bay in Indonesia has led to the identification and isolation of Manzamine E, alongside other known and novel manzamine derivatives. nih.govcapes.gov.brtandfonline.com The repeated discovery of Manzamine E in this specific genus highlights a strong association and suggests that these sponges are a primary natural reservoir for this compound. nih.govcapes.gov.brtandfonline.com

The table below summarizes the manzamine alkaloids, including Manzamine E, that have been isolated from Acanthostrongylophora sp. sponges.

Alkaloid Sponge Genus Location
Manzamine AAcanthostrongylophoraIndo-Pacific
Manzamine EAcanthostrongylophoraIndo-Pacific
Manzamine FAcanthostrongylophoraIndo-Pacific
8-hydroxymanzamine AAcanthostrongylophoraIndo-Pacific
Ircinal AAcanthostrongylophoraIndo-Pacific
Ircinol AAcanthostrongylophoraIndo-Pacific
12,28-oxamanzamine EAcanthostrongylophoraIndonesia
12,34-oxa-6-hydroxymanzamine EAcanthostrongylophoraIndonesia

This table is based on data from multiple studies on manzamine alkaloids from Acanthostrongylophora sponges. nih.govcapes.gov.brtandfonline.comacs.org

Hypothesized Microbial Symbiont Production of Manzamine Alkaloids

The wide distribution of manzamine alkaloids across more than 16 species of marine sponges from different families suggests a microbial origin for these compounds. researchgate.nettandfonline.commdpi.com The prevailing hypothesis is that symbiotic microorganisms residing within the sponges are the actual producers of these complex molecules. tandfonline.comresearchgate.nettandfonline.commdpi.com This theory is supported by the fact that manzamines have been isolated from geographically diverse sponge populations, which points towards a common microbial symbiont rather than the sponges themselves being the biosynthetic source. researchgate.nettandfonline.com

Further investigation into the microbial symbiont hypothesis has led to the identification of a specific bacterium, Micromonospora sp., as a likely producer of manzamine alkaloids. researchgate.netmdpi.comnih.govfrontiersin.orgrsc.org Strains of Micromonospora, an actinomycete, have been isolated from manzamine-producing sponges. mdpi.comfrontiersin.orgresearchgate.netnih.gov Laboratory culturing of a Micromonospora sp. strain isolated from the sponge Acanthostrongylophora ingens resulted in the production of Manzamine A. frontiersin.orgresearchgate.netnih.gov This finding provides strong evidence that these symbiotic bacteria are indeed responsible for the biosynthesis of the manzamine scaffold, which is then likely modified by the sponge or other microbes to create the variety of manzamine derivatives observed, including Manzamine E. nih.govfrontiersin.org

Advanced Methodologies for Manzamine E Isolation and Purification from Biological Samples

The process of isolating and purifying Manzamine E from its natural sponge source involves a multi-step approach that leverages the compound's physicochemical properties.

Solvent Extraction Techniques for Alkaloid Isolation

The initial step in isolating Manzamine E involves the extraction of the crude alkaloid mixture from the sponge biomass. nih.govresearchgate.net This is typically achieved through solvent extraction, a method that uses organic solvents to dissolve the target compounds. contractlaboratory.com The freeze-dried and ground sponge material is exhaustively extracted with a sequence of solvents of varying polarities. nih.govnih.gov Common solvents used include hexane (B92381), acetone (B3395972), and methanol (B129727). google.comtnau.ac.in The choice of solvent is critical, as it influences the efficiency of the extraction and the profile of the extracted metabolites. nih.gov For instance, a lipophilic extract is often obtained first, followed by partitioning with different solvents like chloroform (B151607) and water to separate compounds based on their polarity. nih.govnih.gov The resulting crude extract contains a complex mixture of alkaloids, including Manzamine E, and other secondary metabolites. nih.gov

Chromatographic Fractionation Strategies for Enrichment

Following solvent extraction, the crude extract undergoes several stages of chromatographic fractionation to isolate and purify Manzamine E. nih.govresearchgate.net This process separates the components of the mixture based on their differential interactions with a stationary phase and a mobile phase.

A common strategy involves the following steps:

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica (B1680970) gel column. nih.govnih.gov The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents like acetone and methanol. nih.gov This initial fractionation separates the extract into several major fractions based on polarity. nih.govnih.gov

Column Chromatography: The fractions containing manzamine alkaloids, as identified by thin-layer chromatography (TLC) using Dragendorff's reagent, are further purified using column chromatography over silica gel or alumina. nih.govnih.govgoogle.com Different solvent systems, such as chloroform-acetone or hexane-acetone gradients, are employed to achieve better separation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC (RP-HPLC) is utilized. nih.govgoogle.com This technique offers high resolution and is crucial for separating closely related manzamine analogs. nih.gov A C18 or C8 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA). acs.orgnih.gov The elution is monitored by a UV detector to collect the pure Manzamine E. nih.govgoogle.com

The table below outlines a typical chromatographic purification process for Manzamine E.

Chromatographic Technique Stationary Phase Mobile Phase (Eluent) Purpose
Vacuum Liquid Chromatography (VLC)Silica GelHexane-Acetone-Methanol GradientInitial fractionation of crude extract
Column ChromatographySilica Gel / AluminaChloroform-Acetone or Hexane-Acetone GradientFurther separation of alkaloid-rich fractions
Reversed-Phase HPLC (RP-HPLC)C18 or C8Acetonitrile-Water Gradient (with TFA)Final purification of Manzamine E

This table summarizes a general strategy for the isolation and purification of Manzamine E based on multiple research findings. nih.govacs.orgnih.govgoogle.com

Silica Gel Vacuum-Liquid Chromatography

Silica Gel Vacuum-Liquid Chromatography (VLC) is a widely used technique for the initial fractionation of the crude alkaloid extract. tandfonline.comtandfonline.com This method is advantageous for processing large quantities of extract and achieving a preliminary separation based on the polarity of the constituent compounds. The stationary phase used is silica gel, a polar adsorbent.

In a typical procedure for the isolation of Manzamine E and its congeners from an Acanthostrongylophora sponge, the chloroform-soluble portion of the initial extract is applied to a silica gel VLC column. nih.gov The separation is achieved by eluting the column with a stepwise gradient of solvents with increasing polarity. This gradient elution allows for the sequential separation of compounds based on their affinity for the silica gel. A common solvent system starts with a non-polar solvent and gradually introduces more polar solvents.

A representative elution protocol is detailed in the table below:

FractionEluting Solvent System (v/v)Compounds Eluted
1100% HexaneNon-polar lipids and other constituents
2Hexane-Acetone (9:1)Less polar alkaloids
3Hexane-Acetone (3:1)Ircinal A
4Hexane-Acetone (1:1)Manzamine A, Manzamine E, Manzamine F, 8-Hydroxymanzamine A
5100% AcetoneMore polar alkaloids
6Chloroform-Methanol (1:1)Highly polar compounds
7100% MethanolVery polar compounds
Table 1: Illustrative Gradient Elution Scheme for Silica Gel VLC of an Acanthostrongylophora Extract. nih.gov

The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired manzamine alkaloids. nih.gov The fraction containing Manzamine E is then subjected to further purification steps. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following the initial separation by VLC, the fractions enriched with Manzamine E are typically purified to homogeneity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). frontiersin.orgnih.gov RP-HPLC is a high-resolution separation technique that utilizes a non-polar stationary phase and a polar mobile phase. frontiersin.org This method separates molecules based on their hydrophobicity.

For the purification of Manzamine E, a C18 column is commonly employed as the stationary phase. phcog.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. researchgate.net A gradient elution is typically used, where the proportion of the organic solvent in the mobile phase is gradually increased over the course of the separation. This allows for the efficient elution of compounds with varying degrees of hydrophobicity.

An example of the parameters for the semi-preparative RP-HPLC purification of a manzamine-containing fraction is provided in the table below:

ParameterValue
Column C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Methanol
Flow Rate 5 mL/min
Gradient From an initial mixture to 100% Methanol
Table 2: Typical RP-HPLC Parameters for Manzamine E Purification. researchgate.net

The eluent is monitored by a UV detector, and the fractions corresponding to the peak of Manzamine E are collected. The final purified compound's identity and purity are then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biosynthetic Hypotheses and Investigations for Manzamine Alkaloids

Proposed Biogenetic Pathways for Manzamine Alkaloids

The complexity of the manzamine scaffold, characterized by a fused and bridged heterocyclic system, has inspired chemists to propose logical pathways for their formation from simpler, plausible precursors. nih.govtandfonline.comclockss.orgnih.gov

In 1992, a seminal hypothesis was put forth by Baldwin and Whitehead, which provided a logical and elegant explanation for the formation of the complex manzamine core from simple building blocks. chemrxiv.orgacs.org This proposal is centered around the idea of a key intramolecular cycloaddition reaction. nih.gov

The Baldwin-Whitehead hypothesis suggests that the manzamine alkaloids are derived from four basic building blocks: tryptophan, ammonia, a C10 unit (a symmetrical dialdehyde), and a C3 unit (an acrolein equivalent). cam.ac.uknih.gov The theory posits that two equivalents of ammonia, two C3 units, and one C10 unit condense to form a macrocyclic bis-dihydropyridine intermediate. clockss.orgcam.ac.uk This intermediate then undergoes further transformations to generate the core structure of the manzamines. The β-carboline portion of molecules like manzamine A is proposed to arise from a Pictet-Spengler reaction involving tryptamine (B22526) (derived from tryptophan) and an aldehyde intermediate known as ircinal A. tandfonline.comnih.govfrontiersin.org

A cornerstone of the Baldwin-Whitehead hypothesis is a proposed intramolecular Diels-Alder reaction. cam.ac.uknih.govclockss.orggla.ac.uk This key step involves the [4+2] cycloaddition of a bis-dihydropyridine macrocycle. clockss.org This reaction is thought to form the characteristic pentacyclic core of intermediates like keramaphidin B. cam.ac.ukclockss.orgbeilstein-journals.org The spontaneity of this step has been demonstrated in vitro, suggesting that a specific Diels-Alderase enzyme may not be strictly necessary for this transformation to occur in nature. nih.gov However, the reaction in a laboratory setting is low-yielding, indicating that in a biological system, an enzyme might play a role in controlling the conformation and preventing side reactions like disproportionation. cam.ac.uknih.gov

While the Baldwin-Whitehead hypothesis is widely cited, other possibilities and modifications have been considered. The discovery of various related alkaloids has provided further insight and sometimes challenged the original proposal. nih.gov For instance, the consideration of polyketide synthase (PKS) pathways has been suggested due to the long-chain alkyl components present in many manzamine alkaloids. nih.govrsc.org However, a traditional PKS pathway would require several non-canonical steps. nih.gov Another proposed variation involves a different mode of cyclization and dimerization of monomeric alkylpyridines. nih.gov These alternative ideas highlight that the biosynthetic route may be more complex or varied than initially proposed. nih.govrsc.org

Baldwin-Whitehead Hypothesis: Key Intermediates and Reaction Steps

Experimental Approaches to Elucidate Biosynthetic Mechanisms

Given the difficulty of studying biosynthesis directly in marine sponges, researchers have turned to experimental methods, primarily biomimetic synthesis, to test the feasibility of the proposed pathways. cam.ac.uknih.govclockss.org

A significant breakthrough in supporting the Baldwin-Whitehead hypothesis came from the biomimetic synthesis of keramaphidin B, a naturally occurring pentacyclic alkaloid postulated to be a key intermediate. beilstein-journals.orgbeilstein-journals.org Baldwin and his team successfully synthesized keramaphidin B by mimicking the proposed intramolecular Diels-Alder reaction. cam.ac.uknih.gov They constructed the macrocyclic precursor and subjected it to conditions that promoted the cycloaddition, followed by reduction, to yield keramaphidin B. nih.gov Although the yield was very low (0.2-0.3%), this experiment provided the first direct experimental evidence for the chemical feasibility of the proposed key step. cam.ac.uknih.govbeilstein-journals.org The low yield also reinforced the idea that enzymatic catalysis might be crucial in vivo to guide the reaction efficiently. cam.ac.uk Further synthetic efforts have explored different strategies to construct the complex ring system of keramaphidin B. beilstein-journals.orgbeilstein-journals.org

Isotopic Labeling Studies in Cultured Organisms

Isotopic labeling is a powerful technique to trace the metabolic origins of natural products. In the context of manzamine biosynthesis, such studies are crucial for validating proposed biosynthetic precursors. While the true microbial producer of most manzamines remains elusive, studies on organisms believed to produce these alkaloids have been attempted. nih.govfrontiersin.org

For instance, feeding experiments with isotopically labeled precursors, such as ¹³C-labeled glucose and various forms of labeled acetate, have been conducted on actinomycete cultures that produce Manzamine A. frontiersin.org Similarly, the incorporation of ¹⁵N-labeled tryptamine has been investigated to confirm its role as a precursor to the β-carboline portion of the manzamine scaffold. frontiersin.org However, a significant challenge in these studies is the low incorporation rate of the labeled isotopes into the final manzamine product, often due to the complexity of the culture media and the availability of unlabeled precursors. frontiersin.org This makes detection by mass spectrometry or NMR difficult, underscoring the technical hurdles in definitively confirming the biosynthetic building blocks through this method. frontiersin.org

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters

The advent of genomic and bioinformatic tools has opened new avenues for discovering the genetic blueprints for natural product biosynthesis. researchgate.net For manzamine alkaloids, it is widely hypothesized that the true producers are symbiotic microorganisms associated with marine sponges. researchgate.nettandfonline.comtandfonline.com This has spurred efforts to mine the genomes of these sponge-associated microbes for the elusive manzamine biosynthetic gene cluster (BGC). tandfonline.comtandfonline.com

The search for the manzamine BGC is guided by the predicted enzymatic activities required for its assembly. Current biosynthetic hypotheses suggest a pathway that merges fatty acid synthesis with polyamine metabolism, a departure from the more commonly characterized polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. nih.gov This unique proposed pathway complicates bioinformatic searches that typically query for canonical PKS and NRPS gene sequences. nih.gov

In one notable study, an actinomycete, Micromonospora sp. M42, isolated from a sponge, was found to produce Manzamine A. nih.gov This discovery provided a crucial microbial foothold for further genetic investigation. nih.gov However, to date, a complete and verified manzamine BGC has not been identified, highlighting the ongoing challenges in this area of research. nih.gov The diversity among alkaloid biosynthesis gene clusters further complicates their exploration within microbial communities. tandfonline.com Future strategies may involve broader searches for co-localized polyamine and fatty acid synthesis genes within the genomic data of sponge-associated microbes. nih.gov

Even if a putative BGC is identified, characterizing the individual enzymes and their functions presents another set of significant challenges. The biosynthesis of manzamines is believed to involve a series of complex enzymatic transformations, including cyclizations, oxidations, and aminations. nih.gov

A key proposed step in many manzamine biosynthetic hypotheses is an intramolecular Diels-Alder reaction. nih.govcam.ac.uk While biomimetic syntheses have shown that such a reaction is chemically feasible, in a biological system, it would likely require enzymatic mediation to control the conformation of the substrate and ensure the efficiency and stereospecificity of the reaction. cam.ac.uk The enzymes responsible for these intricate steps have yet to be isolated and characterized. nih.gov

Furthermore, the manzamine family exhibits a wide diversity of structures, with variations in chain lengths, unsaturation patterns, and oxidation levels. nih.gov This structural diversity suggests the involvement of a suite of tailoring enzymes that modify a common biosynthetic precursor. Identifying and functionally characterizing these enzymes, such as oxidases and reductases, is a complex task. The various oxidation levels observed in manzamine alkaloids may also be the result of metabolic transformations by different organisms within the sponge holobiont, further complicating the identification of the primary biosynthetic enzymes. nih.govnsf.gov

Ecological and Evolutionary Factors Influencing Manzamine Biosynthesis

The production of manzamine alkaloids is likely not a random occurrence but is instead shaped by ecological pressures and evolutionary processes. The wide distribution of manzamine-producing sponges across different geographical regions and sponge families suggests a sophisticated and potentially ancient symbiotic relationship with microbial producers. researchgate.nettandfonline.comtandfonline.com

The potent biological activities of manzamines, including antimalarial, antibacterial, and antifungal properties, strongly suggest a defensive role for these compounds within their native environment. nih.govnih.gov They may serve to protect the host sponge from predation, microbial infection, or overgrowth by competing organisms. researchgate.netrushim.ru The production of these "broad-spectrum antiparasitic antibiotics" by a sponge-associated microbe would be a clear example of a defensive symbiosis. researchgate.netnih.gov

Chemical Synthesis Strategies for Manzamine E and Analogs

Total Synthesis Approaches for Manzamine Alkaloids

The total synthesis of manzamine alkaloids, including Manzamine E, has been a significant area of research, attracting the attention of numerous synthetic groups. nih.govnih.gov These efforts have not only been crucial for confirming the structures of these complex molecules but have also provided a platform for the discovery and application of novel synthetic reactions. nih.gov The development of synthetic routes has been driven by the potent biological activities of these compounds and the need for a reliable supply for further pharmacological evaluation, as isolation from natural sources is often challenging and yields are low. nih.govfrontiersin.orgrsc.org

Early synthetic endeavors laid the groundwork for more advanced strategies, and over the years, several successful total syntheses of various manzamine family members have been reported. nih.govrsc.org These syntheses often feature elegant and highly strategic bond formations to construct the congested and stereochemically rich polycyclic framework. nih.govacs.org The complexity of these molecules necessitates lengthy and often low-yielding synthetic sequences, highlighting the ongoing challenge of producing these alkaloids on a larger scale. nih.govrsc.org

Methodologies for Constructing the β-Carboline Moiety

The β-carboline unit is a crucial pharmacophore in many manzamine alkaloids, contributing significantly to their biological activity. mdpi.com Several methods have been developed for the construction of this heterocyclic system and its attachment to the main polycyclic core.

One common strategy involves a late-stage introduction of the β-carboline moiety. For instance, in the synthesis of manzamine A, a Pictet-Spengler reaction between ircinal A and tryptamine (B22526), followed by oxidation, has been utilized to form the β-carboline ring. nih.gov Another approach involves the palladium-catalyzed cross-coupling of a stannylated β-carboline derivative with a suitably functionalized pentacyclic core. acs.org This method offers a convergent approach, allowing for the independent synthesis of the two major fragments of the molecule.

More recent strategies have focused on developing efficient and regioselective methods for the synthesis of β-carboline alkaloids. For example, a regioselective olefin hydrofunctionalization reaction of pavettine (1-vinyl-β-carboline) has been developed as a key step in the total syntheses of manzamine C and other related alkaloids. acs.orgacs.orgyoutube.com This approach allows for the direct installation of various functional groups onto the β-carboline scaffold.

Strategies for Assembling the Polycyclic Ring System

The construction of the intricate polycyclic core of manzamine alkaloids represents the most significant challenge in their total synthesis. This framework typically contains a complex array of 5-, 6-, 8-, and 13-membered rings with multiple stereocenters. gla.ac.uk Various synthetic strategies have been employed to tackle this challenge, often involving a combination of powerful cycloaddition reactions, macrocyclization techniques, and stereoselective transformations.

The Diels-Alder reaction has proven to be a powerful tool for the construction of the bicyclic or tricyclic core of manzamine alkaloids. beilstein-journals.org This pericyclic reaction allows for the formation of multiple carbon-carbon bonds and the stereocontrolled generation of new chiral centers in a single step.

In a biomimetic approach, an intramolecular Diels-Alder reaction of a proposed bis-dihydropyridine intermediate has been suggested to form the core structure of keramaphidin B, a biosynthetic precursor to manzamine A. nih.govcam.ac.uk While this reaction has been demonstrated in the laboratory, the yields are often low. nih.gov

Synthetic chemists have successfully employed both intermolecular and intramolecular Diels-Alder reactions in their strategies. For example, an intramolecular Diels-Alder reaction of a vinylogous imide was a key step in constructing the ABC tricyclic core of manzamine A. researchgate.net In other approaches, intermolecular Diels-Alder reactions have been utilized to assemble key fragments of the polycyclic system. gla.ac.uk The stereoselectivity of these reactions is often crucial for establishing the correct relative stereochemistry of the final molecule. acs.org

The presence of large macrocyclic rings, such as the 11- or 13-membered rings found in various manzamine alkaloids, necessitates the use of efficient macrocyclization strategies. mdpi.com These reactions are often challenging due to entropic factors that disfavor the formation of large rings. mdpi.com

Ring-closing metathesis (RCM) has emerged as a particularly powerful and widely used method for the formation of macrocycles in manzamine synthesis. acs.orgacs.org The development of robust ruthenium-based catalysts, such as the Grubbs catalysts, has enabled the formation of large rings even in the presence of various functional groups. acs.orgbeilstein-journals.org For instance, a Z-selective RCM reaction was a key step in the formation of the 13-membered ring in a total synthesis of manzamine A. acs.org

Other macrocyclization methods that have been employed include macrolactamization and intramolecular alkylation reactions. nih.govnih.gov The choice of macrocyclization strategy often depends on the specific target molecule and the functional groups present in the precursor. Microwave-assisted macrocyclization has also been explored as a technique to improve the efficiency of these ring-closing reactions. nih.gov

The dense array of stereocenters within the manzamine framework demands the use of highly stereoselective reactions throughout the synthetic sequence. acs.org Controlling the stereochemistry is critical for obtaining the desired natural product and for ensuring its biological activity.

A variety of stereoselective transformations have been instrumental in the total synthesis of manzamine alkaloids. These include:

Stereoselective Reductions: The use of chiral reducing agents or substrate-controlled reductions to establish specific stereocenters.

Stereoselective Alkylations: The addition of alkyl groups to prochiral centers with high facial selectivity.

Asymmetric Cycloadditions: As mentioned earlier, the use of chiral catalysts or auxiliaries in Diels-Alder and other cycloaddition reactions to induce asymmetry. rsc.org

Sigmatropic Rearrangements: Reactions like the nih.govnih.gov-sigmatropic rearrangement of an allyl cyanate (B1221674) have been used for the stereoselective introduction of nitrogen functionality at sterically hindered positions. acs.org

Organometallic Additions: The stereoselective addition of organometallic reagents to carbonyl groups or imines to create new stereocenters. acs.org

The development of novel stereoselective methods, such as the reductive nitro-Mannich cyclization cascade, has enabled the construction of highly functionalized and stereochemically complex intermediates for manzamine synthesis. acs.org

Challenges in Achieving Scalable Synthesis of Manzamine E

Despite the remarkable achievements in the total synthesis of manzamine alkaloids, the development of a truly scalable synthesis of Manzamine E and its analogs remains a significant challenge. nih.govfrontiersin.orgrsc.org Several factors contribute to this difficulty:

Cost and Availability of Starting Materials and Reagents: The synthesis of complex natural products often requires expensive and specialized starting materials and reagents, which can be a limiting factor for large-scale production. frontiersin.org

Purification Challenges: The presence of multiple functional groups and stereoisomers can make the purification of intermediates and the final product difficult and time-consuming.

Overcoming these challenges will require the development of more convergent and efficient synthetic routes, the discovery of more robust and selective catalysts, and the implementation of innovative technologies to streamline the synthetic process. nih.gov The potential of biosynthetic or semi-synthetic approaches is also being explored as a possible solution to the supply problem for these medicinally important compounds. nih.govfrontiersin.org

Semi-synthetic Derivatization and Modification of Manzamine E

The exploration of manzamine alkaloids as therapeutic leads has necessitated the development of strategies to generate analogs for structure-activity relationship (SAR) studies and lead optimization. While extensive semi-synthetic work has been conducted on abundant congeners like manzamine A and 8-hydroxymanzamine A, the direct chemical modification of Manzamine E is less documented. However, the generation of its analogs through biotransformation and the comparative analysis of naturally occurring derivatives provide significant insights into potential chemical strategies.

Chemical Transformations for Analog Generation

The generation of analogs structurally related to Manzamine E has been observed primarily through natural biosynthetic pathways and microbial transformations. These processes illustrate the inherent reactivity of the manzamine scaffold and suggest potential avenues for targeted chemical synthesis.

From an Indonesian sponge of the genus Acanthostrongylophora, Manzamine E has been isolated alongside several unique analogs whose structures suggest specific enzymatic transformations. acs.org These include 12,28-oxamanzamine E and 12,34-oxa-6-hydroxymanzamine E. acs.org The formation of these compounds is proposed to occur via an enzyme-catalyzed oxidation followed by an intramolecular SN1-type reaction. researchgate.net This creates a novel aminal ring system through an ether linkage between C-12 and C-28 (in 12,28-oxamanzamine E) or C-12 and C-34 (in 12,34-oxa-6-hydroxymanzamine E). acs.orgresearchgate.net This natural derivatization highlights C-12 as a key site for generating structural diversity.

Another related analog, 6-hydroxymanzamine E, has also been isolated, indicating that hydroxylation of the β-carboline ring is a key natural diversification strategy. rsc.org

Furthermore, microbial transformation studies have demonstrated the conversion of Manzamine F to Manzamine E by the fungus Fusarium solani. nih.gov This reduction of the C32-C33 double bond is a significant transformation that directly yields the Manzamine E structure, showcasing the potential of biocatalysis for generating specific manzamine analogs. nih.gov

Parent CompoundResulting AnalogTransformation TypeKey Structural ChangeSource/Method
Manzamine E12,28-Oxamanzamine EProposed Enzymatic Oxidation/CyclizationFormation of C12-O-C28 ether bridgeIsolated from Acanthostrongylophora sp. acs.orgresearchgate.net
6-Hydroxymanzamine E12,34-Oxa-6-hydroxymanzamine EProposed Enzymatic Oxidation/CyclizationFormation of C12-O-C34 ether bridgeIsolated from Acanthostrongylophora sp. acs.orgresearchgate.net
Manzamine FManzamine EMicrobial Transformation (Reduction)Reduction of C32=C33 double bondMetabolism by Fusarium solani nih.gov

Structural Diversification Strategies for Lead Optimization

Structural diversification is crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For Manzamine E, lead optimization strategies are primarily informed by SAR studies comparing the bioactivities of its naturally occurring analogs. These comparisons reveal which structural motifs are essential for activity and which can be modified.

The manzamine family, in general, requires the β-carboline and the complex pentacyclic ring system for significant biological activity. mdpi.com Modifications on these core structures have been shown to drastically alter potency. For instance, the position of hydroxyl substitution on the β-carboline ring is critical. A comparison between 6-hydroxymanzamine E (an analog of Manzamine E) and 8-hydroxymanzamine A reveals a dramatic impact on antimalarial activity. The activity of 8-hydroxymanzamine A against P. falciparum is significantly higher than that of manzamine Y (6-hydroxymanzamine A), suggesting that substitution at the C-8 position is more favorable for this specific activity than at the C-6 position. researchgate.net

General strategies for manzamine scaffold diversification, which are applicable to Manzamine E, include:

Modification of the β-carboline ring: N-alkylation at the β-carboline nitrogen has been shown to decrease antimalarial activity, while the free NH group appears to increase it. mdpi.com

Modification of the polycyclic core: The carbonyl group at C-31 in Manzamine E and F is a liability for antimalarial activity. nih.gov Chemical transformations of the related Manzamine F have shown that replacing this ketone with a hydrazone or other lipophilic functionalities can increase antimalarial potency by over 20-fold. nih.gov This suggests that similar modifications to the C-31 ketone of Manzamine E could be a fruitful strategy for lead optimization.

Formation of new ring systems: The natural formation of oxa-ether bridges, as seen in 12,28-oxamanzamine E, presents a novel diversification strategy to explore. acs.org These structurally unique analogs have shown potent anti-inflammatory and antifungal activities, indicating that such modifications can shift the bioactivity profile of the manzamine scaffold. mdpi.com

These insights from naturally occurring analogs and semi-synthetic studies on related manzamines provide a clear roadmap for the rational design and structural diversification of Manzamine E for lead optimization in various therapeutic areas.

CompoundKey Structural Feature (Compared to Manzamine A/E)Impact on Bioactivity (Example)Reference
Manzamine EKetone at C-31, Saturated C32-C33 bondActive against M. tuberculosis (MIC 3.13 µg/mL) nih.gov
6-Hydroxymanzamine E (Manzamine Y)Hydroxyl group at C-6 of β-carbolineDramatically decreased antimalarial activity compared to 8-OH analog. researchgate.net
8-Hydroxymanzamine AHydroxyl group at C-8 of β-carbolinePotent antimalarial activity (IC50 ~6-8 ng/mL). researchgate.net
Manzamine FKetone at C-31, Unsaturation at C32=C33Reduced antimalarial activity compared to Manzamine A. mdpi.com
Manzamine F-31-hydrazoneModification of C-31 ketone~27-fold increase in antimalarial activity over Manzamine F. nih.gov
12,28-Oxamanzamine EC12-O-C28 ether linkagePotent anti-inflammatory and antifungal activities reported for related oxa-analogs. acs.orgmdpi.com

Biological Activities and Mechanistic Investigations of Manzamine E

General Biological Activities Associated with Manzamine Alkaloids

The manzamine alkaloids, a unique class of β-carboline-containing compounds isolated from marine sponges, exhibit a remarkable breadth of biological activities. nih.govnih.gov These complex polycyclic structures have attracted significant scientific interest due to their potential as therapeutic agents. researchgate.net Research has documented their efficacy across several domains, including cytotoxic, antimicrobial, antimalarial, antiviral, and anti-inflammatory activities. nih.govresearchgate.net Furthermore, certain manzamine alkaloids have demonstrated insecticidal properties and the ability to inhibit the proteasome. nih.gov

The diverse bioactivities of this alkaloid class are significant, with particular promise shown in the context of infectious diseases. nih.govresearchgate.net Manzamine A, for example, has shown potent antimalarial effects in animal models, with activity surpassing that of clinically used drugs like chloroquine (B1663885) and artemisinin. nih.govacs.org The range of activities also extends to antibacterial, antileishmanial, and antituberculosis effects. researchgate.netacs.org The wide spectrum of biological targets suggests that manzamines may function through multiple mechanisms of action, a hypothesis supported by the observation that structural requirements for antimalarial activity differ from those for antituberculosis activity. researchgate.net The consistent isolation of these compounds from various sponge genera has led to the hypothesis that they may be produced by sponge-associated microorganisms. nih.gov

Below is an interactive table summarizing the principal biological activities reported for the manzamine alkaloid family.

Biological ActivityDescriptionReferences
Anticancer/Cytotoxic Demonstrates the ability to kill or inhibit the proliferation of cancer cells. nih.gov, nih.gov, researchgate.net
Antimalarial Active against malaria parasites, with some compounds showing superior in vivo efficacy compared to standard drugs. nih.govnih.gov, acs.org
Antimicrobial Includes antibacterial and antifungal properties. nih.gov, researchgate.net
Anti-inflammatory Capable of reducing inflammation. nih.gov, researchgate.net, nih.gov
Antiviral Shows activity against certain viruses. nih.gov, researchgate.net
Insecticidal Exhibits toxic effects against insects. nih.gov, researchgate.net
Proteasome Inhibitory Can inhibit the function of the proteasome, a key cellular protein degradation complex. nih.gov

Detailed Mechanistic Studies of Manzamine E's Cellular and Molecular Interactions

While the manzamine class as a whole is widely studied, detailed mechanistic investigations focusing specifically on Manzamine E are more limited compared to its well-known analogue, Manzamine A. However, studies have confirmed that Manzamine E possesses distinct biological effects, primarily in the realm of cytotoxicity. Research has shown that Manzamine E displays cytotoxic activity against murine lymphoma L5178Y and P388 leukemia cells. researchgate.net This finding establishes its potential as an antiproliferative agent, warranting further investigation into its specific molecular and cellular interactions.

The antiproliferative capacity of manzamine compounds is a central area of research, with many studies focusing on their ability to interfere with cancer cell growth and survival. While extensive pathway analysis for Manzamine E is not as developed as for other manzamines, its documented cytotoxicity provides a foundation for exploring its mechanisms.

The regulation of the cell cycle is a critical target for anticancer therapies. frontiersin.org Several natural compounds are known to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. frontiersin.orgmdpi.com Studies on related manzamine alkaloids, such as Manzamine A, have demonstrated the ability to induce cell cycle arrest at the G0/G1 phase. nih.govnih.gov This is often achieved by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov However, specific studies detailing the effect of Manzamine E on cell cycle progression and its potential to induce arrest in the G0/G1 phase have not been extensively reported in the reviewed literature.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a primary goal of many chemotherapeutic agents. nih.govnih.gov Apoptotic signaling can proceed through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways, which often converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govfrontiersin.orgresearchgate.net A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.govnih.govnih.gov Research on Manzamine A-derived compounds has shown they can trigger caspase-dependent apoptotic cell death associated with the depletion of mitochondrial membrane potential. nih.gov While Manzamine E has been identified as a cytotoxic agent, specific investigations into its ability to modulate apoptotic pathways, activate caspases, or alter mitochondrial membrane potential are not detailed in the available research.

DNA polymerases and topoisomerases are essential enzymes for DNA replication and cell division, making them attractive targets for anticancer drugs. mdpi.comnih.gov Topoisomerase II (TOP2) poisons, for instance, work by stabilizing the complex between the enzyme and DNA, leading to cytotoxic double-strand breaks that inhibit replication. nih.govembopress.org Some manzamine compounds have been suggested to exert their effects through interactions with DNA. acs.org The cytotoxicity of Manzamine E against cancer cell lines suggests it may interfere with fundamental cellular processes like DNA replication. However, direct evidence or detailed studies demonstrating that Manzamine E specifically inhibits DNA polymerase or topoisomerase activity are not presently available in the scientific literature.

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis, whereby epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. nih.gov Targeting and reversing EMT is a promising strategy for inhibiting metastasis. nih.govbohrium.com Studies on Manzamine A have revealed its ability to reverse the EMT process in human colorectal cancer cells. nih.gov This effect was marked by the suppression of mesenchymal transcription factors and the induction of epithelial markers, leading to a reduction in cell migration. nih.gov At present, there are no specific studies focused on the effects of Manzamine E on EMT processes or its potential to modulate the expression of EMT-related markers.

Molecular Targeting of Key Enzymes and Proteins by Manzamine E

Manzamine E, a β-carboline alkaloid belonging to the manzamine class of marine natural products, has been the subject of various biological investigations. Research into its mechanism of action has focused on its interaction with several key enzymes and proteins, revealing a range of inhibitory activities and potential therapeutic targets. The following sections detail the specific molecular targets of Manzamine E that have been explored.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition

The manzamine alkaloid family has been identified as a class of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. mdpi.com GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is associated with various diseases, including Alzheimer's disease and cancer. mdpi.comnih.gov Studies on the flagship compound, manzamine A, have established its role as a non-ATP-competitive inhibitor of GSK-3β with an IC50 value of approximately 10 µM. mdpi.comresearchgate.net Research has also extended to other derivatives, including Manzamine E, which was evaluated for its activity against infectious, parasitic, and Alzheimer's diseases. mdpi.com While Manzamine E was part of these investigations, specific quantitative data such as IC50 values for its direct inhibition of GSK-3β are not prominently detailed in the existing literature, which has more thoroughly characterized the activity of manzamine A. mdpi.com

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is another protein kinase that has been identified as a target for the manzamine class of alkaloids. mdpi.comresearchgate.net Aberrant CDK5 activity is linked to neurodegenerative pathologies. nih.gov Manzamine A has been shown to be a potent inhibitor of CDK5, with a reported IC50 value of 1.5 µM. mdpi.com The inhibitory profile of manzamine A against both GSK-3β and CDK5, two kinases involved in tau protein hyperphosphorylation, has positioned this class of compounds as promising scaffolds for therapeutic agents against Alzheimer's disease. nih.govnih.gov However, while the manzamine scaffold is associated with CDK5 inhibition, specific studies detailing the direct inhibitory activity and potency of Manzamine E against CDK5 have not been extensively reported.

Vacuolar ATPases as Potential Targets

Vacuolar ATPases (v-ATPases) are ATP-driven proton pumps essential for the acidification of intracellular compartments. nih.gov They have emerged as potential therapeutic targets, particularly in cancer, where they contribute to tumor survival and chemoresistance. nih.govnih.gov Extensive research on manzamine A has identified it as an inhibitor of v-ATPase function. nih.govresearchgate.netuni.lu Chemogenomic profiling and subsequent functional studies have suggested that manzamine A acts as an uncoupler of v-ATPases, disrupting vacuolar acidification in yeast and affecting proton pump activity in pancreatic cancer cells. nih.govnih.gov This mechanism is believed to contribute to the autophagy-inhibiting and anticancer effects of manzamine A. nih.govresearchgate.net While manzamines as a class are linked to v-ATPase inhibition, direct experimental evidence and detailed mechanistic studies specifically for Manzamine E's effect on this target are not specified in the available research. researchgate.net

Inhibition of Viral Gene Expression (e.g., HSV-1 ICP0)

The potential of manzamine alkaloids as antiviral agents has been explored, particularly against Herpes Simplex Virus Type-1 (HSV-1). The viral protein ICP0 is an E3 ubiquitin ligase that is critical for efficient viral replication and for counteracting the host's intrinsic immune responses. mdpi.complos.org Studies have demonstrated that manzamine A is a potent inhibitor of HSV-1, targeting the viral gene ICP0. nih.govnih.gov

In a preliminary structure-activity relationship study designed to understand the chemical features required for this antiviral activity, Manzamine E was explicitly tested. The study aimed to assess the importance of substitutions on the azacyclooctane ring of the manzamine structure. The results indicated that, unlike manzamine A, Manzamine E showed no activity against HSV-1. nih.gov This finding suggests that the specific substitution pattern on the eight-membered ring of Manzamine E is detrimental to its antiviral properties, highlighting the structural sensitivity of the interaction with its viral target.

Targeting of Specific Proteins (e.g., SIX1)

The Sine Oculis Homeobox (SIX1) protein is a transcription factor that plays a crucial role in embryonic development and is re-activated in numerous cancers, where it functions as an oncoprotein associated with tumor progression and metastasis. researchgate.netnih.gov Manzamine A has been identified as an inhibitor of SIX1, reducing the protein levels of this oncoprotein in cervical cancer cell lines. nih.govacs.org In a study investigating the antiproliferative activity of natural products from an Indo-Pacific sponge, Manzamine E was identified and structurally confirmed from the crude extract. nih.gov However, the subsequent biological assays focused on manzamine A, which was the most abundant metabolite, to demonstrate the inhibition of SIX1. nih.gov Consequently, while Manzamine E was present in the source material, its specific activity against the SIX1 oncoprotein was not independently determined or reported in this research. nih.gov

Mycobacterial Serine/Threonine Kinase (MtSK) Inhibition

Shikimate kinase from Mycobacterium tuberculosis (MtSK) is an essential enzyme in the shikimate pathway, which is vital for the bacterium's survival and absent in humans, making it an attractive target for novel antitubercular drugs. nih.gov A screening of marine-derived compounds identified a series of manzamine alkaloids, including Manzamine E (referred to as compound 3 in the study), as inhibitors of MtSK. nih.gov

Further characterization revealed that Manzamine E, along with five other tested manzamines, exhibited a mixed noncompetitive mode of inhibition with respect to the enzyme's substrates. nih.gov The inhibition was also found to be time-dependent, which is indicative of a slow-binding mechanism. This two-step process involves the initial formation of an enzyme-inhibitor complex that then slowly transforms into a more tightly bound state. dundee.ac.uk This kinetic behavior can be a significant advantage for drug candidates, as a prolonged residence time on a target can lead to an enhanced and sustained pharmacological effect. dundee.ac.uk

Table 1: Manzamine Alkaloids Characterized as Mycobacterium tuberculosis Shikimate Kinase (MtSK) Inhibitors

Compound Number Compound Name Inhibition of MtSK
1 Manzamine A Confirmed
2 8-hydroxymanzamine A Confirmed
3 Manzamine E Confirmed
4 Manzamine F Confirmed
5 6-deoxymanzamine X Confirmed
6 6-cyclohexamidomanzamine A Confirmed

Anti-infective Mechanisms of Manzamine E

Manzamine E, a complex β-carboline alkaloid derived from marine sponges, has demonstrated a broad spectrum of anti-infective properties. These activities encompass antimalarial, antitubercular, antiviral, antileishmanial, antibacterial, and antifungal effects. The unique chemical architecture of Manzamine E underpins its diverse mechanisms of action against various pathogens.

Antimalarial Action Against Plasmodium falciparum and P. berghei

Manzamine E has exhibited notable activity against the human malaria parasite, Plasmodium falciparum. In vitro studies have determined its efficacy against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of the parasite. While specific mechanistic studies on Manzamine E are limited, the antimalarial action of the broader manzamine class of alkaloids is thought to be associated with their β-carboline core. This structural motif is hypothesized to exert its parasiticidal effect by intercalating with the parasite's DNA, thereby disrupting essential cellular processes like replication and transcription. nih.gov

Research on the closely related Manzamine A provides further insight into the potential in vivo effects. Studies using the rodent malaria model, Plasmodium berghei, have shown that Manzamine A can significantly inhibit the asexual erythrocytic stages of the parasite. mdpi.comnih.gov A single intraperitoneal injection of Manzamine A in infected mice resulted in over 90% inhibition of parasitemia, and oral administration also led to significant reductions. mdpi.comnih.gov These findings suggest that manzamines, including Manzamine E, are a promising class of compounds for antimalarial drug development due to their efficacy against drug-resistant parasite strains and their potential for in vivo activity.

Table 1: In Vitro Antimalarial Activity of Manzamine E

Parasite Strain IC₅₀ (ng/mL)
Plasmodium falciparum (D6, chloroquine-sensitive) 3400
Plasmodium falciparum (W2, chloroquine-resistant) 4760
Antitubercular Activity Against Mycobacterium tuberculosis

Manzamine E has been identified as a potent inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Its mechanism of action has been elucidated, revealing a specific molecular target within the bacterium. Research has shown that Manzamine E functions as a mixed noncompetitive inhibitor of Mycobacterium tuberculosis shikimate kinase (MtSK). nih.gov

MtSK is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, but absent in mammals, making it an attractive target for novel antibacterial agents. nih.gov Manzamine E, along with other manzamine alkaloids, exhibits a slow-binding inhibition of MtSK, where an initial enzyme-inhibitor complex undergoes a slow isomerization to a more tightly bound complex. nih.govnih.gov This targeted inhibition of a key metabolic pathway underscores the potential of Manzamine E as a lead compound for the development of new antitubercular drugs.

Table 2: Antitubercular Activity of Manzamine E

Organism Assay Endpoint Value (µg/mL)
Mycobacterium tuberculosis (H37Rv) In vitro MIC 3.13
Antiviral Effects (e.g., HSV-1, HIV-1)

The antiviral properties of Manzamine E have been investigated, with differing results depending on the virus. In studies assessing its efficacy against Herpes Simplex Virus Type 1 (HSV-1), Manzamine E was found to be inactive. researchgate.net Preliminary structure-activity relationship studies of various manzamine alkaloids suggest that modifications at the azacyclooctane ring, a feature of Manzamine E, may not be favorable for anti-HSV-1 activity. researchgate.net

In contrast, the broader class of manzamine alkaloids has shown potential against the Human Immunodeficiency Virus Type 1 (HIV-1). While specific data for Manzamine E is not available, studies on other manzamines have reported significant anti-HIV-1 activity. However, research has also indicated that the presence of a C-31 ketone group, as is found in Manzamine E, is associated with a lack of anti-HIV-1 activity. researchgate.net Therefore, based on current structure-activity relationship knowledge, it is unlikely that Manzamine E possesses significant anti-HIV-1 properties.

Antileishmanial Activity

Manzamine alkaloids, as a class, have been recognized for their potential as antileishmanial agents. nih.govnih.gov Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. While specific mechanistic studies and quantitative data for Manzamine E are not extensively detailed in the current literature, the general activity of manzamines suggests a promising area for further investigation. The β-carboline structure, a common feature of these alkaloids, is often implicated in their antiparasitic activities. nih.gov Further research is needed to elucidate the specific mechanism of action and the in vitro and in vivo efficacy of Manzamine E against various Leishmania species.

Antibacterial and Antifungal Mechanisms

Beyond its specific action against Mycobacterium tuberculosis, Manzamine E is part of a class of alkaloids with broad-spectrum antimicrobial activities. nih.gov The general antibacterial mechanism for many alkaloids involves the inhibition of crucial enzymes involved in DNA synthesis, such as dihydrofolate reductase and topoisomerase I. nih.gov Alkaloids can also disrupt bacterial cell membranes due to their lipophilic nature. mdpi.com While the precise antibacterial mechanisms of Manzamine E against a wide range of bacteria have not been fully elucidated, its activity against M. tuberculosis suggests a targeted enzymatic inhibition.

The antifungal activity of the manzamine class has also been noted. nih.gov However, specific data and mechanistic studies for Manzamine E against various fungal pathogens are limited. The general mechanisms of antifungal action for alkaloids can include disruption of the fungal cell membrane and inhibition of essential enzymes. mdpi.com

Anti-neuroinflammatory Pathways

Manzamine alkaloids have emerged as compounds with significant potential in modulating neuroinflammatory processes, which are implicated in a variety of neurodegenerative diseases. nih.gov The anti-neuroinflammatory effects of this class of compounds are believed to be mediated through multiple pathways, including the inhibition of key signaling enzymes and the modulation of glial cell activity.

A primary mechanism underlying the anti-neuroinflammatory properties of manzamines is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov GSK-3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including inflammatory pathways. Manzamines have been shown to be selective and moderate inhibitors of GSK-3β, acting in an ATP-noncompetitive manner. nih.gov This inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators.

Furthermore, manzamines have been demonstrated to modulate the activity of microglia, the resident immune cells of the central nervous system. nih.gov Activated microglia can release a variety of neurotoxic substances, including superoxide (B77818) anions (O₂⁻) and thromboxane (B8750289) B₂ (TXB₂), contributing to neuronal damage. Several manzamines have been shown to inhibit the generation of these inflammatory mediators by activated microglia. nih.gov By suppressing microglial activation and the subsequent release of inflammatory molecules, manzamines like Manzamine E may exert a neuroprotective effect.

Immunomodulatory Effects

The manzamine class of alkaloids, which includes Manzamine E, has been noted for a range of biological activities, including anti-inflammatory properties. nih.govnih.gov Research into the specific immunomodulatory effects of Manzamine E has focused primarily on its activity against pathogenic microbes, which is intrinsically linked to the host immune response.

Detailed investigations have revealed that Manzamine E possesses activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This suggests an interaction with the host's immune mechanisms for controlling the pathogen. Further studies into its mechanism of action identified Manzamine E as one of several manzamine alkaloids that inhibit the Mycobacterium tuberculosis shikimate kinase (MtSK), an enzyme essential for the biosynthesis of aromatic amino acids in the bacterium and a promising target for antitubercular drug development. dundee.ac.uknih.gov All six manzamines tested, including Manzamine E, demonstrated a mixed noncompetitive inhibition of MtSK. nih.gov

The following table summarizes the key research findings regarding the immunomodulatory-related activities of Manzamine E.

Activity InvestigatedTest System / TargetKey FindingQuantitative DataReference
Antitubercular ActivityMycobacterium tuberculosis (H37Rv)Exhibits inhibitory activity against the pathogen.MIC: < 12.5 µg/mL nih.gov
Enzyme InhibitionMycobacterium tuberculosis Shikimate Kinase (MtSK)Characterized as a mixed noncompetitive inhibitor of the enzyme.N/A nih.gov
Antiviral ActivityHIV-1Found to be inactive.N/A nih.gov

Structure Activity Relationship Sar Studies of Manzamine E and Its Analogues

Impact of Structural Modifications on Biological Potency and Selectivity

A salient example of this is the differential activity of 8-hydroxymanzamine A versus manzamine Y. The shift of a hydroxyl group from the C-8 position on the β-carboline moiety (in 8-hydroxymanzamine A) to the C-6 position (in manzamine Y) causes a dramatic decrease in antimalarial activity. scispace.com Conversely, this same structural change enhances the compound's antileishmanial activity, demonstrating how a subtle modification can switch selectivity between different therapeutic targets. scispace.com

Further evidence of the impact of structural changes comes from the modification of manzamine F. Modifying the carbonyl functional group at C-31 to a hydrazone derivative (manzamine F-31-hydrazone) resulted in a 27-fold increase in antimalarial potency against Plasmodium falciparum compared to the parent compound. nih.gov This highlights that the C-31 position is a key site for synthetic modification to enhance specific biological activities. mdpi.comnih.gov Similarly, the reduction of the C-32-C-33 double bond and oxidation at C-31 were found to diminish antimicrobial activity. scispace.com

Table 1: Effect of Structural Modifications on Biological Activity
CompoundKey Structural ModificationImpact on Biological ActivityReference
Manzamine YHydroxyl group at C-6 of β-carboline (vs. C-8 in 8-hydroxymanzamine A)Dramatically decreased antimalarial activity; improved antileishmanial activity. scispace.com
Manzamine F-31-hydrazoneModification of C-31 carbonyl group (vs. manzamine F)~27-fold increase in antimalarial activity against P. falciparum. nih.gov
Manzamine FCarbonyl at C-31 and reduced C-32 double bond (vs. 8-hydroxymanzamine A)Reduced antimalarial activity. mdpi.com
Oxamanzamine derivativesFormation of an ether bridge (e.g., C-12 to C-28)Loss of activity against M. tuberculosis, P. falciparum, and L. donovani. nih.gov

Role of the β-Carboline Moiety in Activity Profiles

The β-carboline moiety is a cornerstone of the manzamine pharmacophore, and its presence is considered essential for many of the observed biological activities. scispace.commdpi.com Studies comparing manzamines to analogues lacking this ring system, such as ircinal A, have demonstrated a significant drop in both antimalarial and anti-HSV-1 activity, confirming the critical role of the β-carboline unit. mdpi.comnih.govresearchgate.net

Modifications directly on the β-carboline ring have profound effects on bioactivity. For instance, the integrity of the indole (B1671886) NH group at position 9 is important for antimalarial effects, as 9-N-alkylation leads to a decrease in activity. researchgate.netmdpi.com Furthermore, introducing amide substitutions at positions 6 and 8 of the β-carboline ring has also been shown to reduce antimalarial potency. nih.gov The planar nature of the β-carboline ring is thought to contribute to cytotoxicity by enabling DNA intercalation, which may be a mechanism for the observed cell-cycle arrest in cancer cells. nih.govacs.org

Table 2: Importance of the β-Carboline Moiety
ModificationResulting Compound/AnalogueEffect on ActivityReference
Removal of β-carboline ringIrcinal AReduced anti-HSV-1 activity; decreased antimalarial potency. mdpi.comnih.gov
Alkylation at 9-N position9-N alkylated analoguesDecreased antimalarial activity. researchgate.netmdpi.com
Amidation at C-6 and C-86- and 8-amido-manzamine AReduced antimalarial activity. nih.gov
Hydroxylation at C-88-hydroxymanzamine AReduced anti-HSV-1 activity compared to manzamine A. nih.govgrafiati.com

Significance of Polycyclic Ring System Modifications

The intricate polycyclic ring system, which is attached to the β-carboline, is equally important for the biological activity of manzamines. mdpi.com The conformation and constitution of this complex core are finely tuned for target interaction. Research on simplified analogues that retain the β-carboline but lack the complete pentacyclic diamine core showed a dramatic reduction in antimalarial activity, underscoring the necessity of the full ring system for potency. nih.govresearchgate.net

The size of the rings within the polycyclic structure also influences activity. For example, the antitubercular activity is affected by the size of the main heterocyclic ring, with an eight-membered ring conferring more potent activity against Mycobacterium tuberculosis than a larger eleven-membered ring in comparable scaffolds. researchgate.net Additionally, the introduction of novel ether linkages, such as between C-12 and C-28 in oxamanzamine derivatives, results in a loss of activity against M. tuberculosis, P. falciparum, and Leishmania donovani. nih.govnih.gov This suggests that the conformational rigidity and specific shape imparted by the original polycyclic system are crucial for binding to biological targets. scispace.comnih.gov

Influence of Substitutions on Specific Biological Activities (e.g., anti-HSV-1 activity of C-8 hydroxy substitution)

Specific substitutions can have highly targeted effects on the biological activity spectrum of manzamines. A clear example is the influence of substitutions on anti-herpes simplex virus type-1 (HSV-1) activity. A preliminary SAR study was prompted by the potent anti-HSV-1 activity of manzamine A. nih.gov This study revealed that the addition of a hydroxyl group at the C-8 position of the β-carboline, creating 8-hydroxymanzamine A, adversely affects its antiviral potency, leading to reduced anti-HSV-1 activity. nih.govgrafiati.comdntb.gov.ua

Similarly, substitution on the azacyclooctane ring, as seen in manzamine E, resulted in a loss of activity against HSV-1. nih.gov These findings indicate a strong preference for an unsubstituted β-carboline and azacyclooctane ring system for optimal anti-HSV-1 effects. In contrast, converting manzamine A into its monohydrochloride or monotartrate salt forms significantly enhanced its anti-HSV-1 activity, suggesting that improved water solubility can boost the potency of these compounds. nih.gov

Table 3: Influence of Substitutions on Anti-HSV-1 Activity
CompoundKey Structural Feature (vs. Manzamine A)Anti-HSV-1 ActivityReference
Manzamine AParent compoundPotent nih.gov
8-hydroxymanzamine AC-8 hydroxy substitution on β-carbolineReduced activity nih.govgrafiati.com
Manzamine ESubstitution on the azacyclooctane ringNo activity nih.gov
Manzamine A salts (monohydrochloride, monotartrate)Salt forms for increased solubilitySignificantly improved activity nih.gov

Computational Approaches to SAR (e.g., Molecular Docking, Network Pharmacology)

In recent years, computational methods have become powerful tools for elucidating the SAR of complex natural products like the manzamines. nih.govresearchgate.net Molecular docking, a technique that predicts the binding orientation and affinity of a molecule to a target protein, has been instrumental in identifying and validating potential mechanisms of action. nih.gov Docking studies have supported the hypothesis that manzamines, such as 8-hydroxymanzamine A, bind to the ATP-noncompetitive pocket of glycogen (B147801) synthase kinase-3β (GSK-3β), a putative target implicated in their diverse bioactivities. nih.gov Other docking studies have revealed strong binding affinities between manzamine A and key proteins involved in lung cancer progression, such as EGFR and SRC. nih.gov

Network pharmacology offers a more holistic approach, constructing complex networks to link compounds, protein targets, and disease pathways. nih.govresearchgate.net This method, combined with molecular networking, has been used to analyze the manzamine class, helping to identify new analogues and predict their potential therapeutic applications, such as for cervical cancer. acs.orgacs.org These computational strategies not only help to rationalize the observed SAR but also accelerate the drug discovery process by guiding the design of new, optimized analogues with improved potency and selectivity. acs.orgnih.gov

Advanced Analytical and Detection Methodologies for Manzamine E

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This combination is particularly well-suited for the analysis of complex mixtures, such as extracts from marine sponges, to detect and quantify specific compounds like Manzamine E. researchgate.netresearchgate.net

In the context of manzamine alkaloids, LC-MS has been employed to analyze and validate the presence of these compounds in various fractions obtained from purification processes. nih.gov For instance, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry has been used to analyze fractions containing manzamine alkaloids, including Manzamine E. nih.govacs.org The use of high-resolution mass spectrometry (HRMS) in conjunction with LC, such as in LC-TOF-MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry), allows for precise mass measurements, which aids in the confident identification of the target compounds. nih.govfrontiersin.org

Research on the closely related Manzamine A has utilized LC-TOF-MS to monitor its production over time in bacterial cultures. frontiersin.orgnih.gov The conditions used for such analyses provide a strong foundation for developing methods specific to Manzamine E, given their structural similarities. A typical setup involves a reversed-phase C8 or C18 column with a gradient elution system. frontiersin.orgresearchgate.net

Table 1: Illustrative LC-MS Parameters for Manzamine Alkaloid Analysis

Parameter Value/Description
Chromatography System High-Performance Liquid Chromatography (HPLC)
Mass Spectrometer Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QqTOF) with Electrospray Ionization (ESI) acs.orgfrontiersin.org
Column Reversed-phase C8 or C18 (e.g., Phenomenex, 5µ, 4.6 x 150 mm) frontiersin.org
Mobile Phase A Water frontiersin.org
Mobile Phase B Acetonitrile (B52724) frontiersin.org
Flow Rate 0.4 mL/min frontiersin.org
Gradient Linear gradient from 20% to 100% Phase B over 20 minutes frontiersin.org

| Detection Mode | Positive ion mode, monitoring for the [M+H]⁺ ion |

The quantitative power of LC-MS is crucial for determining the concentration of Manzamine E in extracts, which is vital for assessing the viability of a source for large-scale production and for studies investigating its biological activity. mdpi.com Stable isotope dilution analysis coupled with LC-MS/MS represents a gold standard for quantification, compensating for matrix effects and improving accuracy and precision. mdpi.com

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. eurjchem.comgoogle.com It is often employed as a preliminary screening method to detect the presence of specific compounds in an extract before undertaking more complex and time-consuming analyses like HPLC. nih.gov

In the study of manzamine alkaloids, TLC has been effectively used to screen extracts from sponges and associated microbes for the presence of Manzamine E and its congeners. frontiersin.orgnih.gov The technique relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). eurjchem.com

For the detection of Manzamine E, a mobile phase consisting of a mixture of chloroform (B151607) and methanol (B129727) has been successfully used. frontiersin.orgnih.gov After the solvent front has moved up the plate, the separated compounds can be visualized. Since many manzamine alkaloids are not colored, a visualizing agent is required. Dragendorff's reagent, which is specific for alkaloids, is commonly sprayed on the TLC plate, revealing the presence of manzamine compounds as colored spots. frontiersin.orgnih.gov The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to a standard of pure Manzamine E for identification. interesjournals.orgglobalconference.info

Table 2: Parameters for TLC Analysis of Manzamine E

Parameter Description
Stationary Phase Silica gel precoated plates (e.g., G254) nih.govnih.gov
Mobile Phase Chloroform:Methanol (9:1, v/v) frontiersin.orgnih.gov
Sample Application The extract is dissolved in a suitable solvent and spotted on the baseline of the TLC plate.
Development The plate is placed in a chamber containing the mobile phase, which moves up the plate by capillary action.
Visualization The dried plate is sprayed with Dragendorff's reagent. frontiersin.orgnih.gov

| Detection | Manzamine E appears as a colored spot, the position of which is used to calculate the Rf value. |

This method allows for the rapid screening of multiple samples simultaneously, making it an efficient tool in the initial stages of natural product discovery and for monitoring the progress of extraction and purification procedures. nih.gov

Matrix-Assisted Laser Desorption Ionization-Mass Spectrometry (MALDI-MS) Imaging for Producer Identification

Matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules directly within biological tissues without the need for extraction or labeling. acs.orgmdpi.com This method has been revolutionary in the field of natural product discovery, particularly in identifying the true producers of compounds found in symbiotic assemblages, such as sponges and their associated microorganisms. mdpi.com

While sponges have long been considered the source of manzamine alkaloids, recent studies have suggested that symbiotic bacteria may be the actual producers. MALDI-MS imaging has been instrumental in providing evidence for this hypothesis in the case of the closely related Manzamine A. researchgate.netnih.gov The technique involves coating a thin section of the host organism (e.g., a sponge) or a microbial culture with an energy-absorbing matrix. nih.gov A laser is then fired across the sample, desorbing and ionizing the molecules, which are then analyzed by a mass spectrometer. nih.gov This process generates a mass spectrum for each point on the sample, and by plotting the intensity of a specific mass-to-charge ratio (m/z), an image of the molecule's distribution can be created. osti.gov

In a landmark study, MALDI-MS imaging was used to show that Manzamine A was produced by a Micromonospora bacterium isolated from the sponge Acanthostrongylophora ingens. researchgate.netnih.gov The imaging revealed that the m/z corresponding to Manzamine A ([M+H]⁺ = 549) was localized to the bacterial colonies and not the surrounding agar. nih.govresearchgate.net

Table 3: Key Findings from MALDI-MS Imaging for Manzamine Producer Identification

Parameter Finding/Description
Target Analyte Manzamine A (as a proxy for Manzamine E methodology)
Identified Producer Micromonospora sp. M42 researchgate.netnih.gov
Matrix Sinapic acid (chosen for good ionization of manzamines with minimal interference) researchgate.netnih.gov
Observed Ions [M+H]⁺ at m/z 549 and a fragment [M-OH]⁺ at m/z 532 were imaged. nih.govresearchgate.net

| Key Result | The images demonstrated that the production of Manzamine A was directly associated with the bacterial colonies. nih.govresearchgate.net |

This methodology is directly applicable to identifying the producer of Manzamine E. By performing MALDI-MS imaging on sections of a Manzamine E-containing sponge, it would be possible to pinpoint whether the compound is located within the sponge cells or within specific symbiotic microbes, thus resolving questions about its true biosynthetic origin. The selection of the appropriate matrix is a critical step, as it must efficiently ionize the target analyte without producing interfering background signals. researchgate.netmdpi.com

Ecological and Evolutionary Perspectives of Manzamine Alkaloids

Role of Manzamines in Marine Sponge Chemical Defense Mechanisms

Marine sponges, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from predators, microbial infections, and competition for space. nih.govmdpi.com Manzamine alkaloids, including Manzamine E, are a significant class of secondary metabolites that play a crucial role in these defense mechanisms. nih.gov The production of these compounds is often a response to various environmental stressors. nih.gov

The cytotoxic properties of manzamines are a key element of their defensive capabilities. plos.org By releasing these toxic compounds, sponges can create a protective zone around themselves, deterring other marine organisms and preventing overgrowth by fouling organisms like barnacles and bryozoans. nih.gov This ensures the sponge's ability to filter-feed efficiently and compete for resources on densely populated coral reefs or rocks. nih.gov

Furthermore, manzamines exhibit a broad range of bioactivities, including antibacterial, antifungal, and antiviral properties. nih.govplos.org This antimicrobial arsenal (B13267) is vital for sponges, as they are constantly exposed to a high abundance of microorganisms in the surrounding seawater, which they draw in during filter-feeding. nih.govplos.org These chemical defenses are crucial for preventing infections and maintaining the health of the sponge. plos.org The presence of such potent bioactive compounds underscores their ecological importance in the survival and success of sponges in diverse marine ecosystems.

Inter-species Relationships and Microbial Symbioses in Manzamine Production

The wide distribution of manzamine alkaloids across various, often distantly related, sponge genera has long suggested that the sponges themselves may not be the sole producers of these complex molecules. frontiersin.orgnih.gov Growing evidence points towards a symbiotic relationship between sponges and associated microorganisms as the true origin of manzamine biosynthesis. researchgate.netmdpi.com Sponges are known to host dense and diverse microbial communities, with bacteria sometimes constituting up to 60% of the sponge's biomass. vliz.beencyclopedia.pub These symbiotic microbes are believed to be the actual chemists, synthesizing manzamines which then accumulate in the host sponge. frontiersin.orgresearchgate.net

This symbiotic relationship is thought to be mutually beneficial. The sponge provides a protected and nutrient-rich environment for the microbes, acting as a natural continuous-flow bioreactor. frontiersin.org In return, the microbes produce bioactive compounds like manzamines, which provide chemical defense for the sponge. frontiersin.org The isolation of manzamine-producing bacteria, such as Micromonospora sp., from sponges like Acanthostrongylophora ingens provides direct evidence for this microbial origin. frontiersin.orgresearchgate.net

Furthermore, there is evidence that sponge-associated microbes are not only involved in the initial synthesis but also in the subsequent chemical diversification of manzamines. researchgate.netmdpi.com Biotransformation of primary manzamine structures by microbial enzymes can lead to the wide array of over 80 different manzamine-related alkaloids that have been identified. nih.govresearchgate.netmdpi.com This intricate interplay between the sponge host and its microbial symbionts highlights a complex co-evolutionary relationship centered around the production of these potent chemical compounds.

Environmental Impact of Manzamine E-Producing Organisms (e.g., water purification capacity of sponges)

Sponges that produce manzamine alkaloids, such as those from the genus Acanthostrongylophora, have a notable impact on their surrounding marine environment, particularly concerning water quality. mongabay.com As efficient filter feeders, these sponges draw in large volumes of seawater, filtering out particulate matter and microorganisms. nih.govencyclopedia.pub This natural filtering capacity contributes to the clarification of the water column.

Interestingly, some manzamine-producing sponges, like Acanthostrongylophora ingens, have demonstrated a high tolerance for poor water quality. mongabay.com They have been observed to thrive in polluted waters near urban areas. mongabay.com This suggests a potential for these organisms to be used in bioremediation efforts. By cultivating these sponges in nutrient-rich or contaminated coastal areas, it may be possible to improve water quality while simultaneously providing a sustainable source for the production of valuable compounds like manzamine A. mongabay.com This dual benefit presents a promising avenue for economic development in coastal communities that could be coupled with environmental restoration. mongabay.com

However, the harvesting of wild sponge populations for their chemical compounds is not environmentally sustainable. frontiersin.orgnih.gov Therefore, understanding and harnessing the symbiotic relationships responsible for manzamine production is crucial for developing sustainable production methods, such as culturing the producing microorganisms. tandfonline.comtandfonline.com

Phylogenetic Analysis of Manzamine-Producing Microorganisms

The hypothesis of a microbial origin for manzamines has driven phylogenetic analyses of the microbial communities associated with manzamine-producing sponges. tandfonline.comtandfonline.com These studies aim to identify the specific microorganisms responsible for biosynthesis and to understand their evolutionary relationships.

Research on sponges such as Acanthostrongylophora ingens has revealed diverse bacterial communities, including members of the phyla Actinobacteria, Proteobacteria, Chloroflexi, and others. frontiersin.org Through cultivation and screening of these associated microbes, a strain of Micromonospora sp. (specifically M42), an actinomycete, was identified as a producer of manzamine A. frontiersin.orgresearchgate.net Phylogenetic analysis based on 16S rRNA gene sequencing placed this strain in close relation to Micromonospora chalcea. frontiersin.org

Further investigations into other manzamine-producing sponges from different geographical locations, such as the Red Sea, have also identified diverse microbial consortia. tandfonline.comtandfonline.com Phylogenetic analysis of culturable bacteria from Red Sea Demosponges like Hyrtios erectus and Amphimedon sp. revealed isolates from Proteobacteria, Actinobacteria, Firmicutes, and Acidobacteria. tandfonline.comtandfonline.com The recurring identification of certain bacterial groups, particularly Actinobacteria, across different manzamine-producing sponge species provides strong, albeit indirect, evidence for their central role in the biosynthesis of these alkaloids. tandfonline.comtandfonline.com These phylogenetic studies are essential for targeting specific microbial groups for isolation, cultivation, and genomic analysis to unlock the secrets of manzamine biosynthesis. nih.gov

Future Research Directions and Translational Research Potential Excluding Clinical Human Trials

Elucidation of Complete Manzamine Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthetic origin of the manzamine alkaloids has remained an enigma for over three decades, representing a significant challenge and a primary area for future research. nih.gov While several biogenetic pathways have been proposed, the complete enzymatic machinery responsible for constructing the complex, polycyclic core of Manzamine E is yet to be identified. nih.govrsc.org

Initial hypotheses, such as the one proposed by Baldwin and Whitehead, suggested a pathway involving the condensation of precursors like acrolein, ammonia, and a C10 dialdehyde, followed by an intramolecular Diels-Alder reaction to form a key pentacyclic intermediate. nih.govchemrxiv.org This intermediate is then thought to undergo further modifications to yield various manzamine alkaloids. nih.govclockss.org The isolation of proposed intermediates like ircinal A and keramaphidin B from natural sources lends some support to these theories. nih.govclockss.org

However, to date, no specific biosynthetic gene clusters or enzymes that catalyze these transformations have been definitively characterized. nih.gov Future research will need to focus on:

Genomic and Metagenomic Sequencing: Identifying the true producer of manzamines, which is suspected to be a symbiotic microorganism within the host sponge, is critical. frontiersin.org Sequencing the genomes of these sponge-associated microbes, such as actinomycetes, may reveal the biosynthetic gene clusters responsible for manzamine production. nih.govfrontiersin.org

Enzyme Characterization: Once putative gene clusters are identified, efforts can be directed towards the heterologous expression and characterization of the encoded enzymes. This will be crucial for understanding the precise mechanisms of bond formation, cyclization, and redox reactions that lead to the Manzamine E scaffold.

Isotopic Labeling Studies: Feeding isotopically labeled precursors to the producing organism (once identified) and tracking their incorporation into the Manzamine E structure can provide direct evidence for the biosynthetic building blocks and pathway intermediates.

A comprehensive understanding of the biosynthetic pathway is not merely of academic interest; it is a fundamental prerequisite for the bioengineering and sustainable production of Manzamine E and its analogues. rsc.org

Development of Sustainable Production Strategies for Manzamine E (e.g., Fermentation, Bioengineering)

The limited availability of Manzamine E from its natural sponge sources poses a significant bottleneck for extensive research and preclinical development. nih.gov Total chemical synthesis is often lengthy and low-yielding, making it impractical for large-scale production. frontiersin.org Therefore, developing sustainable and scalable production methods is a high-priority research area.

Fermentation of the Producing Microorganism: A pivotal breakthrough has been the identification of a Micromonospora actinomycete isolated from the sponge Acanthostrongylophora ingens that produces Manzamine A. frontiersin.org This discovery strongly suggests that Manzamine E could also be produced via fermentation of its native microbial symbiont. Future work should focus on isolating the specific producer of Manzamine E and optimizing fermentation conditions (media composition, temperature, aeration) to maximize yields. frontiersin.org

Heterologous Expression and Bioengineering: Once the biosynthetic gene cluster for Manzamine E is identified, it can be transferred into a more tractable host organism, such as Escherichia coli or Streptomyces coelicolor, for heterologous production. nih.gov This synthetic biology approach offers several advantages:

Scalability: Industrial-scale fermentation of engineered microbes can provide a consistent and large-scale supply.

Pathway Engineering: The biosynthetic pathway can be genetically modified to produce novel, non-natural manzamine analogues by introducing or deleting specific enzymatic steps.

Improved Yields: Overexpression of key enzymes or removal of competing metabolic pathways can enhance the production of the target compound.

These bioengineering strategies hold the promise of transforming Manzamine E from a rare marine natural product into a readily accessible compound for translational research. rsc.org

Rational Design and Synthesis of Novel Manzamine E Analogs with Enhanced Activity and Selectivity

While Manzamine E itself shows promising biological activity, the principles of medicinal chemistry suggest that its properties can be further optimized through rational design and chemical synthesis. nih.govacs.org Creating a library of Manzamine E analogues will be crucial for developing structure-activity relationships (SAR) and identifying candidates with improved therapeutic indices. semanticscholar.org

Future synthetic efforts will likely focus on several key areas:

Modification of the β-carboline Moiety: This part of the molecule is essential for certain activities, and altering its substitution pattern could modulate target binding and selectivity. nih.gov

Alterations to the Polycyclic Core: Simplifying the complex ring system could lead to analogues that are easier to synthesize while retaining biological activity. researchgate.netlsu.edu For example, studies on Manzamine A have explored partial structures representing the ABCDE ring core. nih.govacs.org

Functional Group Modification: Reducing double bonds or modifying hydroxyl and ketone groups on the manzamine scaffold can have a significant impact on activity. For instance, reducing specific double bonds in Manzamine A analogues was shown to alter their anti-neuroinflammatory potency. nih.gov

The table below outlines potential strategies for analogue design based on findings from the broader manzamine class.

Modification Strategy Rationale Potential Outcome Reference Example (from Manzamine A studies)
Ring Simplification Improve synthetic accessibility, identify core pharmacophore.Reduced complexity, potentially lower toxicity.Synthesis of ABCDE ring core analogues. nih.govacs.org
Saturation of Double Bonds Investigate the role of unsaturation in target binding and conformation.Altered potency and selectivity.Reduction of C-15 and C-32 double bonds in Manzamine A analogues modified activity. nih.gov
N-Alkylation Modify polarity and potential for new interactions with targets.Decreased antineuroinflammatory activity was observed in some N-alkylated analogues. nih.gov
Formation of Ether Bridges Introduce conformational constraints, explore new chemical space.Can significantly impact antimalarial and antituberculosis activity.12,34-oxamanzamines showed different activity profiles compared to Manzamine A. nih.gov

This table is interactive. Sort by column to explore the data.

These synthetic explorations, guided by computational modeling and biological screening, will be instrumental in developing next-generation Manzamine E-based therapeutic leads. acs.orgmdpi.comresearchgate.net

Exploration of New Biological Targets and Mechanisms of Action for Manzamine E

The manzamine alkaloids are known to exhibit a wide range of biological activities, suggesting they may interact with multiple cellular targets. nih.govresearchgate.net While several putative targets have been identified for the manzamine class, the specific molecular targets of Manzamine E are not fully understood. A key future research direction is to deconvolute its mechanism of action.

Known and potential targets for the manzamine class include:

Protein Kinases: Manzamine A has been shown to inhibit Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), both of which are implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net More recently, Manzamine A was found to selectively inhibit the 90kDa ribosomal protein S6 kinase 1 (RSK1) over RSK2. preprints.org

Vacuolar ATPases (V-ATPases): These proton pumps are crucial for pH homeostasis in cellular organelles and are targets for some anticancer and antimalarial agents.

Transcription Factors: Manzamine A has been shown to downregulate the SIX1 protein, which is involved in cancer cell proliferation. acs.org

Future investigations should employ unbiased, large-scale screening approaches to identify new targets for Manzamine E. This could involve affinity chromatography using immobilized Manzamine E to pull down binding partners from cell lysates, followed by mass spectrometry to identify them. Understanding these targets will not only clarify how Manzamine E exerts its effects but could also reveal novel therapeutic pathways for various diseases. researchgate.net

Target Class Specific Example(s) Associated Disease(s) Reference
Protein Kinases GSK-3β, CDK5, RSK1Alzheimer's Disease, Cancer, Inflammation nih.govpreprints.org
Ion Pumps Vacuolar ATPases (V-ATPases)Cancer, Malaria, Osteoporosis researchgate.net
Transcription Factors SIX1Cervical Cancer acs.org
Parasite-Specific Enzymes Plasmodium falciparum kinases (putative)Malaria nih.gov

This table is interactive. Sort by column to explore the data.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Manzamine Research

The integration of high-throughput "omics" technologies can significantly accelerate research into Manzamine E. frontiersin.org These approaches provide a global view of cellular processes, offering insights into biosynthesis, mechanism of action, and biomarker discovery.

Metabolomics: This technology involves the large-scale study of small molecules (metabolites) within a biological system. frontiersin.org In manzamine research, metabolomics can be applied to:

Discover New Analogues: By comparing the metabolic profiles of different manzamine-producing sponges or microbes, novel, previously uncharacterized manzamine-related compounds can be identified. frontiersin.orgresearchgate.net

Elucidate Biosynthesis: Tracking changes in metabolite profiles under different culture conditions or in genetically modified strains can help identify biosynthetic intermediates and regulatory molecules. frontiersin.org

Proteomics: This is the large-scale study of proteins. Proteomics can be used to:

Identify Drug Targets: Comparing the protein expression profiles of cells treated with Manzamine E versus untreated cells can reveal proteins and pathways that are modulated by the compound, pointing to its mechanism of action.

Understand Resistance Mechanisms: In the context of anti-infective research, proteomics can help identify changes in protein expression that lead to resistance against Manzamine E in pathogens.

Transcriptomics: Analyzing the complete set of RNA transcripts can reveal which genes are up- or down-regulated in response to Manzamine E treatment, providing clues about its cellular effects and potential targets.

Coupling these omics platforms provides a powerful, systems-biology approach to bridge the gap between the genetic potential of the producing organism and the biological function of Manzamine E. frontiersin.orgfrontiersin.org

Preclinical Development of Manzamine E as a Research Probe and Potential Therapeutic Lead

Given the potent and diverse bioactivities of the manzamine class, Manzamine E is a strong candidate for preclinical development. nih.gov This involves a series of studies to evaluate its potential as a future therapeutic agent.

Development as a Research Probe: Chemically modified versions of Manzamine E, for example, by attaching fluorescent tags or biotin labels, can be synthesized. These molecular probes are invaluable tools for visualizing the subcellular localization of the compound and for identifying its direct binding partners within cells.

Lead Optimization: As discussed in section 10.3, synthetic analogues of Manzamine E will be created and screened to identify a lead compound with an optimal balance of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

In Vivo Efficacy Models: The optimized lead compound would then be tested in established animal models of disease. For instance, based on the activities of related manzamines, Manzamine E analogues could be evaluated in rodent models of malaria, various cancers, or neuroinflammatory conditions. nih.govnih.gov Manzamine A, for example, has demonstrated a 100% cure rate in a mouse model of malaria. nih.gov

Pharmacokinetic Studies: Preclinical development requires understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies would be performed in animal models to determine the compound's half-life and bioavailability, which are crucial for establishing its potential for further development. nih.gov

Through this structured preclinical pipeline, Manzamine E or a rationally designed analogue could be advanced from a fascinating natural product to a well-characterized therapeutic lead compound.

Q & A

Basic Research Questions

Q. What are the primary methods for isolating and purifying Manzamine E from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as vacuum liquid chromatography (VLC) and preparative HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation. Researchers should optimize solvent gradients and column matrices to address co-elution issues with structurally similar alkaloids .
  • Key Considerations : Include comparative yield data across extraction solvents and validation of purity via spectral analysis (e.g., 1D/2D NMR coupling constants) .

Q. How is the bioactivity of Manzamine E initially screened in vitro?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression models.
  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs).
  • Target-Specific Assays : Enzyme inhibition studies (e.g., kinase or protease inhibition) with appropriate positive controls.
    Ensure replication (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to mitigate false positives .

Q. What spectroscopic techniques are essential for characterizing Manzamine E’s structure?

  • Methodological Answer : A combination of 1D (¹H, ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC) is required to resolve complex spin systems and assign stereochemistry. X-ray crystallography is recommended for absolute configuration determination. Compare spectral data with published libraries to identify discrepancies in functional group assignments .

Advanced Research Questions

Q. How can contradictory findings in Manzamine E’s cytotoxicity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of IC₅₀ values, accounting for variables such as:

  • Cell Line Heterogeneity : Genetic drift or culture conditions (e.g., hypoxia vs. normoxia).
  • Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS).
  • Assay Sensitivity : Normalize data to reference compounds (e.g., doxorubicin).
    Use sensitivity analysis to identify outlier studies and apply funnel plots to assess publication bias .

Q. What experimental strategies optimize the total synthesis of Manzamine E for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modular synthesis routes to enable late-stage diversification:

  • Core Scaffold : Employ Heck coupling or photoredox catalysis for pyrroloiminoquinone formation.
  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation).
  • Derivatization : Introduce substituents at C-6 or C-8 to probe anti-inflammatory vs. anticancer SAR.
    Validate synthetic intermediates via HPLC-UV/HR-MS and compare bioactivity with natural isolates .

Q. What in vivo models are most suitable for evaluating Manzamine E’s pharmacokinetics and toxicity?

  • Methodological Answer : Prioritize:

  • Pharmacokinetics : Rodent models (Sprague-Dawley rats) with LC-MS/MS quantification of plasma/tissue concentrations. Assess bioavailability, half-life, and metabolite profiling.
  • Toxicity : Zebrafish embryos for acute toxicity (LC₅₀) and murine models for chronic effects (e.g., hepatic/renal histopathology).
    Include dose-escalation studies and cross-validate findings with in vitro hepatocyte assays .

Q. How can researchers address reproducibility challenges in Manzamine E’s reported antiplasmodial activity?

  • Methodological Answer : Standardize protocols across labs:

  • Parasite Strains : Use WHO-certified Plasmodium falciparum strains (e.g., 3D7, Dd2).
  • Assay Conditions : Synchronize parasite life cycles and control for hematocrit/pH variations.
  • Data Reporting : Adopt the MIAME (Minimum Information About a Malaria Experiment) guidelines.
    Collaborative inter-lab studies with shared reference compounds (e.g., chloroquine) are critical .

Methodological Guidance Tables

Research Aspect Recommended Techniques Validation Criteria
Structural Elucidation2D NMR, X-ray crystallographyMatch published δHC shifts (±0.05 ppm)
Bioactivity ScreeningDose-response curves (GraphPad Prism)IC₅₀ reproducibility (CV < 15%)
Synthetic YieldHPLC-UV purity (>95%)HR-MS [M+H]<sup>+</sup> accuracy (<2 ppm)

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Feasible Synthetic Routes

Reactant of Route 1
Manzamine E
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.